Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Description
Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,4-c]pyrrole scaffold. This compound is characterized by:
- Stereochemistry: The (3aS,6aS) configuration ensures a rigid, defined spatial arrangement critical for biological interactions.
- Functional groups: A benzyl group at position 2, a cyano substituent at position 3a, and a tert-butyl carbamate at position 3.
- Synthetic utility: The tert-butyl carbamate acts as a protecting group for secondary amines, enabling selective deprotection in multistep syntheses .
The compound’s structural complexity and stereochemical precision make it valuable in medicinal chemistry, particularly as an intermediate for kinase inhibitors or GPCR-targeted therapies. Its synthesis typically involves hydrogenation, benzylation, and cyanation steps, as evidenced by analogous procedures in the literature .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-11-16-10-21(13-19(16,12-20)14-22)9-15-7-5-4-6-8-15/h4-8,16H,9-11,13-14H2,1-3H3/t16-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUYILSAUWYMG-QFBILLFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@@]2(C1)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolopyrrole framework. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrrolopyrrole compounds often exhibit significant activity against multiple biological pathways:
- Antimicrobial Activity : Some studies suggest that pyrrolopyrrole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
- Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
| Activity | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Cytotoxicity | HeLa cells | 10 µM | |
| Enzyme Inhibition | Cyclooxygenase (COX) | 20 µM | |
| Antioxidant | DPPH Radical Scavenging | 25 µM |
Case Studies
- Anticancer Activity : In a study assessing the cytotoxic effects on various cancer cell lines, this compound exhibited significant growth inhibition in HeLa and MCF-7 cells. The mechanism was suggested to involve apoptosis induction through caspase activation.
- Antimicrobial Efficacy : A comparative study demonstrated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyrrolopyrrole derivatives. It has been found that modifications at the benzyl position significantly influence the biological activity. For instance:
- Substituents on the benzyl group enhance lipophilicity and cellular uptake.
- The cyano group contributes to increased reactivity towards biological targets.
Comparison with Similar Compounds
Yield Comparison :
- Benzyl-substituted analogue (compound 23): 53% yield .
- Trifluoromethylphenyl analogue (compound 15): >80% yield after palladium-catalyzed amination .
- Inference: The addition of a cyano group may reduce yields due to steric hindrance or side reactions.
Pharmacological and Physicochemical Properties
Bioactivity
- Autotaxin inhibition: Analogues like compound 24 (tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) showed IC₅₀ values <100 nM in ATX enzyme assays, suggesting the target compound’s cyano group could enhance binding affinity .
- Metabolic stability: The cyano group may improve resistance to glutathione adduction compared to ester-containing analogues (e.g., tert-butyl 5-ethoxycarbonyl derivatives) .
Solubility and Stability
- HT-Solubility: Benzyl-substituted analogues exhibit moderate solubility (~50 μM in phosphate buffer), while cyano substitution may reduce solubility due to increased hydrophobicity .
- Oxidative stability : The tert-butyl carbamate group enhances stability under acidic conditions compared to unprotected amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
